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Compound of Interest

Compound Name: (8-fluoropyrid-2-yl)methanol

Cat. No.: B151536

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) spectroscopic data for the compound (3-fluoropyrid-2-yl)methanol. Due to the
absence of a publicly available, fully assigned experimental dataset, this document presents a
representative analysis based on established spectroscopic principles. It includes structured
data tables, a detailed experimental protocol for acquiring such data, and a logical workflow for
spectroscopic analysis. This guide is intended to serve as a valuable resource for the
characterization and quality control of (3-fluoropyrid-2-yl)methanol in research and
development settings.

Chemical Structure

Figure 1: Chemical Structure of (3-fluoropyrid-2-yl)methanol

Caption: Chemical structure of (3-fluoropyrid-2-yl)methanol (CAS: 31181-79-0).

Spectroscopic Data

The following tables summarize the predicted *H and *3C NMR spectroscopic data for (3-
fluoropyrid-2-yl)methanol. These predictions are based on the analysis of similar structures
and established chemical shift principles. The exact chemical shifts and coupling constants can
vary based on experimental conditions.
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*H NMR Data (Predicted)

Chemical Shift (5,

Coupling Constant

Proton Multiplicity
ppm) (3, Hz)
J(H,H) = 8.5, 4.8;
H4 ~7.4 ddd
JHF) =15
J(H,H) = 4.8, 1.5;
H5 ~8.2 ddd
JH,F)=1.0
H6 ~7.3 dd J(H,H)=85,15
CH2 ~4.8 S
OH Variable brs

3C NMR Data (Predicted)

Chemical Shift (5,

Multiplicity (due to

Coupling Constant

Carbon

ppm) °F) (3, Hz)
C2 ~147 d JCF) =14
c3 ~155 d J(C,F) = 240
c4 ~125 d JCF =4
c5 ~140 d J(C,F)=20
C6 ~122 S
CH2 ~60 S

Experimental Protocol for NMR Data Acquisition

This section outlines a standard protocol for the acquisition of high-quality *H and 3C NMR

spectra of (3-fluoropyrid-2-yl)methanol.

1. Sample Preparation:

o Weigh approximately 5-10 mg of (3-fluoropyrid-2-yl)methanol and dissolve it in

approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDClIs, or Methanol-da,
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CDs0OD) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

. 'H NMR Spectroscopy:
Instrument: A 400 MHz (or higher) NMR spectrometer.
Nucleus: *H
Pulse Program: A standard single-pulse experiment (e.g., 'zg30").

Acquisition Parameters:

[e]

Spectral Width: -2 to 12 ppm

o

Acquisition Time: ~3-4 seconds

[¢]

Relaxation Delay (d1): 1-2 seconds

[¢]

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

[e]

Temperature: 298 K (25 °C)

Processing:

o Apply a Fourier transform to the free induction decay (FID).
o Phase correct the spectrum.

o Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the
residual solvent peak.

o Integrate the signals to determine the relative number of protons.
. 3C NMR Spectroscopy:

Instrument: A 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for 13C).
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e Nucleus: 13C

o Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30").

e Acquisition Parameters:

[¢]

Spectral Width: -10 to 180 ppm

[e]

Acquisition Time: ~1-2 seconds

o

Relaxation Delay (d1): 2 seconds

[¢]

Number of Scans: 1024 or more (due to the low natural abundance of 13C)

[e]

Temperature: 298 K (25 °C)

e Processing:
o Apply a Fourier transform to the FID.
o Phase correct the spectrum.

o Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the solvent
signal (e.g., CDCls at 77.16 ppm).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to final data
analysis and interpretation.
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Caption: Workflow for NMR Spectroscopic Analysis.
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This guide provides a foundational understanding of the spectroscopic characterization of (3-
fluoropyrid-2-yl)methanol. For definitive structural confirmation and purity assessment, it is
recommended to acquire experimental data and perform a full assignment of all signals.

« To cite this document: BenchChem. [Spectroscopic Data of (3-fluoropyrid-2-yl)methanol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151536#spectroscopic-data-1h-nmr-13c-nmr-for-3-
fluoropyrid-2-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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